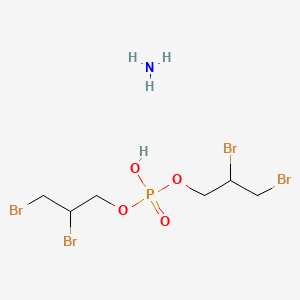![molecular formula C14H21N3O3 B13729409 tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate CAS No. 36261-38-8](/img/structure/B13729409.png)
tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a phenylpropanoyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. The process begins with the reaction of tert-butyl chloroformate with the amino acid to form the Boc-protected amino acid. This intermediate is then coupled with the appropriate amine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yields and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
tert-Butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction, metabolic regulation, and gene expression .
類似化合物との比較
Similar Compounds
tert-Butyl (2-aminophenyl)carbamate: Similar in structure but with different functional groups.
tert-Butyl (substituted benzamido)phenylcarbamate: Contains substituted benzamido groups, offering different chemical properties
Uniqueness
tert-Butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications sets it apart from similar compounds.
特性
CAS番号 |
36261-38-8 |
|---|---|
分子式 |
C14H21N3O3 |
分子量 |
279.33 g/mol |
IUPAC名 |
tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-16-12(18)11(15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,18)(H,17,19) |
InChIキー |
UEODUPODOFSNFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNC(=O)C(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13729348.png)
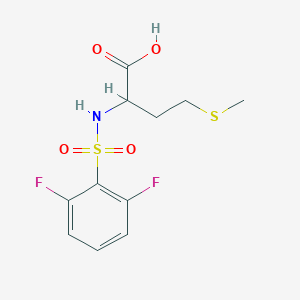

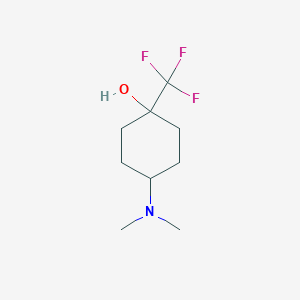
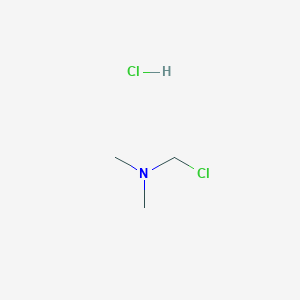
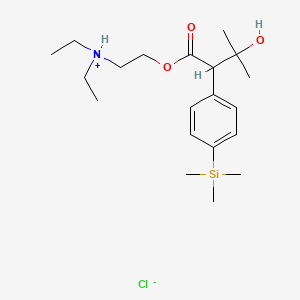

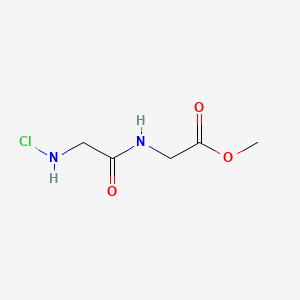
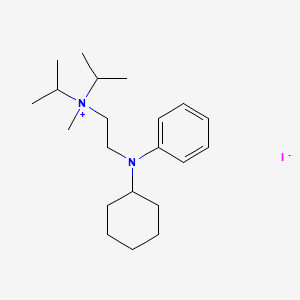
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)

